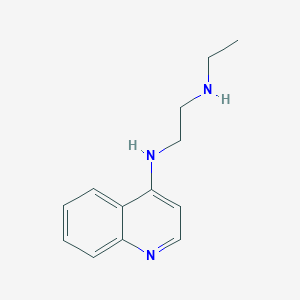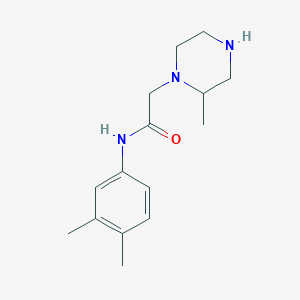![molecular formula C12H18N2O4 B7556024 2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)
2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid, commonly known as DMOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOP is a synthetic compound that is used for various biochemical and physiological studies.
科学的研究の応用
DMOP has a wide range of scientific research applications. It is primarily used in the field of neuroscience to study the role of neurotransmitters in the brain. DMOP is also used to study the mechanism of action of various drugs and their effects on the central nervous system. In addition, DMOP is used to study the effects of various drugs on the cardiovascular system and to investigate the role of various enzymes in the body.
作用機序
DMOP acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that is involved in the regulation of various physiological processes, including glucose metabolism, immune function, and inflammation. By inhibiting DPP-IV, DMOP can increase the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which can improve glucose homeostasis and reduce inflammation.
Biochemical and Physiological Effects:
DMOP has been shown to have several biochemical and physiological effects. In animal studies, DMOP has been shown to improve glucose tolerance and reduce inflammation. DMOP has also been shown to increase insulin sensitivity and reduce oxidative stress. In addition, DMOP has been shown to improve cardiovascular function and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
One of the main advantages of DMOP is its specificity for DPP-IV. This allows researchers to study the effects of DPP-IV inhibition without the confounding effects of other enzymes. However, DMOP has some limitations in lab experiments. It can be difficult to administer DMOP to animals, as it has poor solubility in water. In addition, DMOP has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of DMOP. One area of research is the development of new DPP-IV inhibitors that are more potent and have longer half-lives. Another area of research is the investigation of the effects of DMOP on other physiological processes, such as immune function and inflammation. Finally, DMOP could be used as a tool to study the effects of various drugs on the central nervous system and the cardiovascular system.
合成法
DMOP is synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-(2,2,2-trifluoroethoxy)benzaldehyde with methylamine, followed by a reaction with 3-(bromomethyl)-2,2-dimethylpropanoic acid. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
特性
IUPAC Name |
2-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-7-10(9(3)18-13-7)5-6-11(15)14(4)8(2)12(16)17/h8H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMZFADLLRWGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N(C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-chloro-N-[2-(ethylamino)ethyl]benzenesulfonamide](/img/structure/B7555943.png)


![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![3-[(2-Methylphenyl)methylamino]pyrazine-2-carbonitrile](/img/structure/B7555966.png)
![1-[(4-Fluorophenyl)methylsulfonyl]-2-methylpiperazine](/img/structure/B7555972.png)




![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)
![3-[(3-Cyanopyridin-2-yl)amino]-2-methylpropanoic acid](/img/structure/B7556040.png)

![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)